イプロニアジド
概要
説明
イプロニアジドは、化学的にはN-イソプロピルイソニコチン酸ヒドラジドとして知られており、ヒドラジン系の非選択的かつ不可逆的なモノアミン酸化酵素阻害剤です。当初は結核の治療のために開発されましたが、後に抗うつ作用があることがわかりました。イプロニアジドは、1958年に医薬品として導入された最初のモノアミン酸化酵素阻害剤シリーズの薬物でした。 その使用は、その肝毒性のために世界の大部分で中止されました .
2. 製法
合成経路および反応条件: イプロニアジドは、複数の経路で合成できます。最も一般的な前駆体はメチルイソニコチネートであり、これはヒドラジンと反応してイソニコチン酸ヒドラジドを形成します。 イソニコチン酸ヒドラジドは次に、イソプロピルヨウ化物と反応させてイプロニアジドが生成されます .
工業生産方法: イプロニアジドの工業生産には、イソニコチン酸ヒドラジドの大規模合成と、高収率と純度を確保するために制御された条件下でのイソプロピルヨウ化物との反応が含まれます。 反応には通常、無水条件と、エタノールまたはメタノールなどの溶媒の使用が必要です .
科学的研究の応用
Iproniazid has been extensively studied for its psychiatric effects. It was the first clinically effective monoamine oxidase inhibitor and was used to treat mental depression. The compound was found to energize rather than sedate depressed patients, making it a significant discovery in the field of psychopharmacology .
In addition to its psychiatric applications, iproniazid has been used in research to understand the metabolism of neurotransmitters and the relationship between psychiatric disorders and neurotransmitter metabolism .
作用機序
イプロニアジドは、ノルエピネフリン、セロトニン、ドーパミンなどの神経伝達物質の分解に関与する酵素であるモノアミン酸化酵素を阻害することにより、その効果を発揮します。 この酵素を阻害することにより、イプロニアジドは脳内のこれらの神経伝達物質のレベルを高め、気分と感情的な刺激を向上させます .
類似化合物:
イソニアジド: イプロニアジドと化学的に類似しており、主に結核の治療に使用されます。
フェネルジン: 抗うつ剤として使用される別のモノアミン酸化酵素阻害剤。
イソカルボキサジド: 抗うつ作用が類似したモノアミン酸化酵素阻害剤
独自性: イプロニアジドは、患者を鎮静させるのではなく、活性化させる能力が独特であり、これはうつ病の治療における重要な違いでした。 その肝毒性のために、副作用の少ない他のモノアミン酸化酵素阻害剤に置き換えられました .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Iproniazid inhibits the activity of monoamine oxidases (MAOs) both directly and by formation of an active metabolite, isopropylhydrazine . The formation of isopropylhydrazine from Iproniazid has been observed without MAOs present . Both Iproniazid and isopropylhydrazine react near the active site of MAOs .
Cellular Effects
The most significant adverse effects of using Iproniazid is the hepatotoxicity caused by its metabolites . Moreover, usage of Iproniazid results in several adverse effects such as dizziness (when lying down), drowsiness, headaches, ataxia, numbness of the feet and hands, and muscular twitching .
Dosage Effects in Animal Models
Rat models and other animal models have shown that cytochrome P450 enzymes convert isopropyl hydrazine to alkylating compounds that induce liver necrosis . Hepatic necrosis was found in rats with doses as low as 10 mg/kg .
Metabolic Pathways
Iproniazid can also be metabolised by O-dealkylation from Iproniazid to acetone and isoniazid . Isoniazid can undergo further metabolism via multiple metabolic pathways, of which one eventually results in alkylating agents as well . This toxifying metabolic pathway includes N-acetylation .
Transport and Distribution
Iproniazid is metabolized in the body . Iproniazid is converted to isopropyl hydrazine and isonicotinic acid in an initial hydrolysis reaction . Isopropyl hydrazine can either be released in the blood or it can be metabolically activated by microsomal CYP450 enzymes .
Subcellular Localization
Given its role as a monoamine oxidase inhibitor, it is likely to be found in the vicinity of these enzymes, which are located in the outer mitochondrial membrane .
準備方法
Synthetic Routes and Reaction Conditions: Iproniazid can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which forms isonicotinohydrazide when it reacts with hydrazine. The isonicotinohydrazide is then reacted with isopropyl iodide to yield iproniazid .
Industrial Production Methods: Industrial production of iproniazid involves the large-scale synthesis of isonicotinohydrazide followed by its reaction with isopropyl iodide under controlled conditions to ensure high yield and purity. The reaction typically requires anhydrous conditions and the use of solvents like ethanol or methanol .
化学反応の分析
反応の種類: イプロニアジドは、加水分解、脱アルキル化、酸化などのいくつかの種類の化学反応を受けます .
一般的な試薬と条件:
加水分解: イプロニアジドは、水が存在すると、イソニコチン酸とイソプロピルヒドラジンに加水分解されます。
脱アルキル化: イプロニアジドの脱アルキル化により、イソニアジドとアセトンが生成されます。
主な生成物: これらの反応から生成される主な生成物には、イソニコチン酸、イソプロピルヒドラジン、イソニアジド、アセトンなどがあります .
4. 科学研究への応用
イプロニアジドは、その精神医学的効果について広く研究されてきました。それは最初の臨床的に有効なモノアミン酸化酵素阻害剤であり、精神的抑うつを治療するために使用されていました。 この化合物は、うつ病患者を鎮静させるのではなく、活性化させることがわかり、精神薬理学の分野における重要な発見となりました .
精神医学的応用のほかに、イプロニアジドは、神経伝達物質の代謝と、精神障害と神経伝達物質の代謝の関係を理解するための研究に使用されてきました .
類似化合物との比較
Isoniazid: Chemically similar to iproniazid, used primarily for the treatment of tuberculosis.
Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.
Isocarboxazid: A monoamine oxidase inhibitor with similar antidepressant properties
Uniqueness: Iproniazid was unique in its ability to energize patients rather than sedate them, which was a significant distinction in the treatment of depression. its hepatotoxicity led to its replacement by other monoamine oxidase inhibitors with fewer side effects .
特性
IUPAC Name |
N'-propan-2-ylpyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGNSNKLVNMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023168 | |
Record name | Iproniazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-92-2 | |
Record name | Iproniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iproniazid [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iproniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iproniazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iproniazid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPRONIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
161-161.5 | |
Record name | Iproniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Iproniazid's primary mechanism of action?
A: Iproniazid functions as a potent monoamine oxidase (MAO) inhibitor [, , , ]. This enzyme plays a crucial role in the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.
Q2: How does MAO inhibition impact neurotransmitter levels?
A: By inhibiting MAO, Iproniazid prevents the degradation of these neurotransmitters, leading to their accumulation in the brain [, , , ]. This increase in neurotransmitter levels is thought to contribute to its mood-elevating effects.
Q3: What is the molecular formula and weight of Iproniazid?
A3: Iproniazid has the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol.
Q4: Are there any specific insights into the material compatibility and stability of Iproniazid?
A: While the provided research does not elaborate on material compatibility, it highlights the importance of considering potential drug-drug interactions [, , , ]. Iproniazid's interaction with other medications, especially those metabolized by the same enzymatic pathways, requires careful consideration.
Q5: How do structural modifications of Iproniazid influence its activity?
A: Research suggests that the alkylhydrazine residue of Iproniazid is crucial for its MAO-blocking activity []. Modifications to this structure could alter its potency and selectivity.
Q6: Are there any known analogues of Iproniazid with improved safety profiles?
A: Researchers have explored analogues like isocarboxazid and phenelzine, seeking safer alternatives [, ]. These compounds also inhibit MAO but exhibit different pharmacological profiles.
Q7: How is Iproniazid metabolized in the body?
A: Iproniazid is primarily metabolized in the liver [, ]. One of its metabolites, isopropylhydrazine, has been identified as a potential contributor to its hepatotoxicity [].
Q8: Does Iproniazid induce or inhibit drug-metabolizing enzymes?
A: Research indicates that Iproniazid can inhibit enzymes in the liver responsible for detoxifying drugs like barbiturates and amphetamines []. This inhibition can lead to potentially dangerous drug interactions.
Q9: What were the primary clinical applications of Iproniazid?
A: Iproniazid was initially used as an antituberculosis agent [, , , ]. Its mood-elevating effects led to its application in treating depression [, , , , , , , , , ].
Q10: What are the major safety concerns associated with Iproniazid?
A: The most significant concern is hepatotoxicity, with reports of jaundice and even fatal liver damage [, , , , , , ]. Other adverse effects include hypotension, central nervous system disturbances, and potentially dangerous drug interactions [, , , , ].
Q11: Are there specific genetic factors that might predispose individuals to Iproniazid-induced liver injury?
A: While the research provided doesn't directly address genetic factors, it does highlight that Iproniazid exhibits strain-specific hepatotoxic effects in mice []. This suggests a potential role of genetic predisposition in its toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。